molecular formula C15H13ClN2S B2625009 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 309733-77-5

5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol

Cat. No.: B2625009
CAS No.: 309733-77-5
M. Wt: 288.79
InChI Key: XUIQRYPEKDREKP-UHFFFAOYSA-N
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Description

5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound, in particular, has garnered interest for its potential antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole-2-thiol with 1-phenylethyl bromide under basic conditions to introduce the 1-phenylethyl group . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol is unique due to the presence of both the chlorine and thiol groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-3-(1-phenylethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(16)9-13(14)17-15(18)19/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQRYPEKDREKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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